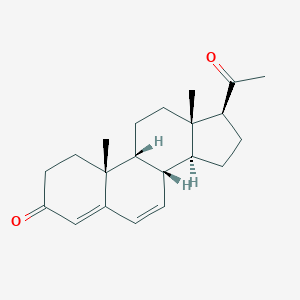

9beta-Pregna-4,6-diene-3,20-dione

Description

Context of the 9beta,10alpha-Steroid Stereochemistry (Retro-Steroids)

The defining characteristic of 9beta,10alpha-pregna-4,6-diene-3,20-dione lies in its "retro" or "reversed" stereochemistry. In typical steroid structures, the hydrogen atom at the 9th carbon position is in the alpha orientation (projecting below the plane of the molecule), and the methyl group at the 10th carbon is in the beta orientation (projecting above the plane). wikipedia.org However, in retro-steroids like 9beta,10alpha-pregna-4,6-diene-3,20-dione, this configuration is inverted: the hydrogen at C9 is in the beta position, and the methyl group at C10 is in the alpha position. wikipedia.orggoogle.com

The synthesis of these retro-steroids often involves photochemical reactions. For instance, the creation of dydrogesterone (B1671002), a well-known retro-steroid, can be achieved by exposing progesterone (B1679170) to ultraviolet light. chemicalbook.com More advanced synthetic routes have been developed, starting from materials like pregnenolone (B344588) or progesterone and involving steps such as ketal protection, bromination, elimination, and photoisomerization. nih.gov

Academic Nomenclature and Related Structural Isomers

The systematic IUPAC name for 9beta,10alpha-pregna-4,6-diene-3,20-dione is (8S,9R,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one. nih.gov This compound is more commonly known by several synonyms, including dydrogesterone, isopregnenone, and 6-dehydroretroprogesterone. nih.govwikipedia.org

The primary structural isomer of significance is progesterone , the naturally occurring steroid hormone. The key difference lies in the stereochemistry at the C9 and C10 positions, as detailed in the previous section. Another important related compound is retroprogesterone (B1680555) (9β,10α-pregn-4-ene-3,20-dione), which shares the same retro-steroid core but lacks the double bond at the C6 position. wikipedia.org 9beta,10alpha-Pregna-4,6-diene-3,20-dione is specifically the 6-dehydro derivative of retroprogesterone. wikipedia.org

Furthermore, within the synthesis and purification of 9beta,10alpha-pregna-4,6-diene-3,20-dione, other isomers can be present as impurities. One such example is 9β,10α,17α-pregna-4,6-diene-3,20-dione , where the acetyl group at the C17 position has the opposite (alpha) stereochemistry. nih.gov

The table below summarizes the key properties of 9beta,10alpha-pregna-4,6-diene-3,20-dione and its closely related isomers.

| Property | 9beta,10alpha-Pregna-4,6-diene-3,20-dione | Progesterone | Retroprogesterone |

| Synonyms | Dydrogesterone, Isopregnenone | 9β,10α-Progesterone | |

| Molecular Formula | C21H28O2 | C21H30O2 | C21H30O2 |

| Molar Mass | 312.45 g/mol | 314.46 g/mol | 314.46 g/mol |

| CAS Number | 152-62-5 nih.gov | 57-83-0 | 2755-10-4 wikipedia.org |

| Stereochemistry at C9 | Beta (β) google.com | Alpha (α) | Beta (β) wikipedia.org |

| Stereochemistry at C10 | Alpha (α) google.com | Beta (β) | Alpha (α) wikipedia.org |

| Key Structural Feature | Double bond at C6 | Saturated at C6 | Saturated at C6 |

| Melting Point | 168-173°C | 128-132°C | Not available |

Structure

3D Structure

Properties

IUPAC Name |

(8S,9R,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4-5,12,16-19H,6-11H2,1-3H3/t16-,17+,18-,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOKGBVKVMRFX-AUYGFBLUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2C=CC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@@H]3[C@H]2C=CC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611074 | |

| Record name | (9beta)-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2640-38-2 | |

| Record name | (9beta)-Pregna-4,6-diene-3,20-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 9beta,10alpha Pregna 4,6 Diene 3,20 Dione

Classical Photochemical Synthesis Routes

The foundational methods for synthesizing retro-steroids like 9β,10α-Pregna-4,6-diene-3,20-dione have historically relied on photochemical reactions to achieve the necessary stereochemical inversion at the C9 and C10 positions.

A primary classical route involves the ultraviolet (UV) irradiation of steroids with the natural 9α,10β-configuration. This process induces an isomerization to the desired 9β,10α (retro) configuration. googleapis.com

A variety of 9α,10β-steroids serve as viable starting materials for the synthesis of 9β,10α-5,7-diene steroids, which are key intermediates. Among the documented precursors are ergosterol, pregnenolone (B344588), and progesterone (B1679170). nih.gov For instance, the synthesis of dydrogesterone (B1671002) from pregnenolone has been described, highlighting the utility of these naturally configured steroids. Ergosterol, a major sterol found in fungi, is a notable precursor for producing various steroid hormones, including progesterone. nih.govwikipedia.org Progesterone analogs, specifically 9α,10β-dehydroprogesterone ketal, are also directly used as starting materials for photochemical isomerization. google.com

The photochemical conversion from the 9α,10β- to the 9β,10α-isomer is a complex process. The reaction mechanism involves the UV-induced cleavage of the B-ring of the steroid to form an intermediate open-loop triene compound. google.com Subsequent ring closure of this triene under continued irradiation generates the thermodynamically less stable 9β,10α-isomer. google.com

Historically, the yields for this photochemical isomerization were quite low, often around 20% based on the converted 9α,10β-isomer. Significant research has focused on optimizing these yields. The formation of undesirable side products can limit the efficiency of the reaction. googleapis.com By carefully controlling reaction conditions, such as temperature and flow rate, and by using specific solvents and additives, the total conversion rate of the starting material can be managed to improve the yield of the desired product. google.com More recent optimizations have reported yields of approximately 30% based on the initial starting material, or as high as 75% based on the amount of material that actually reacted. In some optimized processes, yields of the final crystallized product have reached between 35.8% and 41.6%. google.com

| Yield Basis | Reported Yield (%) | Reference |

|---|---|---|

| Based on converted 9α,10β-isomer (early reports) | ~20% | |

| Based on starting material (optimized) | ~30% | |

| Based on converted material (optimized) | ~75% | |

| Final crystallized product (optimized) | 35.8% - 41.6% | google.com |

The choice of light source and the specific wavelengths of UV light are critical for the success of the photochemical isomerization. The irradiation is typically carried out using filtered ultraviolet light to select for the wavelengths that promote the desired transformation while minimizing side reactions. googleapis.com Medium-pressure and high-pressure mercury lamps have traditionally been used for this purpose. patsnap.com The use of an antimony lamp has been reported as an improvement in the process. googleapis.com The light source is often used in conjunction with a double filter system to precisely control the light spectrum reaching the reaction mixture. google.com For example, a 500W high-pressure mercury lamp has been employed in an internally illuminated photochemical reactor for this type of synthesis. patsnap.com

In addition to the direct irradiation of 9α,10β-steroids, seco-steroids are also suitable starting materials. Seco-steroids are steroid derivatives in which one of the ring bonds has been broken. Specifically, intermediates like previtamins and tachysterols, which are formed during the irradiation of 7-dehydrocholesterol (B119134) (a precursor to Vitamin D), can be utilized in the synthesis of 9β,10α-diene steroids.

Ultraviolet Irradiation of 9alpha,10beta-Steroid Precursors

Contemporary Chemical Synthesis Strategies

More recent approaches to the synthesis of 9β,10α-Pregna-4,6-diene-3,20-dione aim to circumvent the often low yields and complexities of photochemical reactions by employing purely chemical transformations.

One prominent strategy begins with 9β,10α-pregna-5,7-diene-3,20-dione diacetal. google.comgoogle.com This starting material undergoes a two-step process:

Deprotection: The diacetal is deprotected under acidic conditions to yield the intermediate 9β,10α-pregna-5,7-diene-3,20-dione. This step can be accomplished using dilute mineral acids like sulfuric or hydrochloric acid, or organic acids such as acetic acid or p-toluenesulfonic acid, with reported yields as high as 94.4%. google.com

Rearrangement: The resulting 5,7-diene is then subjected to rearrangement under alkaline conditions. This crucial step shifts the double bonds to the 4,6-position, affording the final product, 9β,10α-Pregna-4,6-diene-3,20-dione. google.comgoogle.com

Multi-Step Approaches via Diacetal Intermediates

A prominent synthetic strategy for 9beta,10alpha-pregna-4,6-diene-3,20-dione involves the use of diacetal intermediates to protect the carbonyl groups at positions 3 and 20. This protection is essential to prevent undesirable side reactions during subsequent chemical modifications. The synthesis typically begins with the formation of a diacetal derivative of a suitable pregnane (B1235032) precursor.

A key starting material for this route is 9β,10α-pregna-5,7-diene-3,20-dione diacetal. google.comgoogle.com This intermediate can be prepared from progesterone through a series of reactions including carbonyl protection, oxidation, hydrazonation, dehydrozonation, and a photochemical rearrangement. google.comgoogle.com The photochemical step is crucial for inverting the stereochemistry at the A/B ring junction from the natural 9α,10β-configuration to the desired 9β,10α-retro-configuration. google.com

Acid-Catalyzed Deprotection Reactions

The initial step in the transformation of the diacetal intermediate is the removal of the protecting groups. This is typically achieved through an acid-catalyzed hydrolysis reaction. google.comgoogle.com The diacetal, specifically 9β,10α-pregna-5,7-diene-3,20-dione diacetal (Compound A), is treated with an acid to yield 9β,10α-pregna-4,7-diene-3,20-dione (Compound B). google.comgoogle.com

Various acidic conditions have been explored for this deprotection step. These include the use of dilute mineral acids like sulfuric acid and hydrochloric acid, as well as organic acids such as acetic acid and p-toluenesulfonic acid. google.comgoogle.com The reaction temperature can range from 0°C to 90°C. google.com For instance, treating the diacetal with 8.5% dilute sulfuric acid in ethanol (B145695) at reflux for one hour resulted in a 94.40% yield of the deprotected product. google.com Another example employed p-toluenesulfonic acid in 95% ethanol under reflux for 1.5 hours, achieving a 97.44% yield. google.com

Table 1: Conditions for Acid-Catalyzed Deprotection

| Acid Catalyst | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 8.5% Dilute H₂SO₄ | Ethanol | Reflux | 1 h | 94.40 | google.com |

| p-Toluenesulfonic Acid | 95% Ethanol | Reflux | 1.5 h | 97.44 | google.com |

| 5-10% Dilute HCl | - | 0-90 °C | - | - | google.com |

| 40-60% Acetic Acid | - | 0-90 °C | - | - | google.com |

Base-Mediated Double Bond Rearrangement Reactions

Following the deprotection, the resulting 9β,10α-pregna-4,7-diene-3,20-dione (Compound B) undergoes a base-mediated rearrangement to form the final product, 9β,10α-pregna-4,6-diene-3,20-dione (Compound C). google.comgoogle.com This isomerization shifts the double bond from the C7-C8 position to the C6-C7 position, creating a conjugated diene system with the existing double bond at C4-C5.

This rearrangement is typically carried out in an alcoholic solvent, such as methanol (B129727) or ethanol, in the presence of a base. google.comgoogle.com Suitable bases include alkali metal carbonates (sodium carbonate, potassium carbonate), hydroxides (sodium hydroxide, potassium hydroxide), and alkoxides (sodium methoxide (B1231860), sodium ethoxide, potassium ethoxide, potassium tert-butoxide). google.comgoogle.com The reaction temperature can vary from room temperature to 90°C. google.com In one example, the rearrangement was achieved by refluxing with sodium methoxide in methanol for three hours. google.com

Table 2: Conditions for Base-Mediated Rearrangement

| Base | Solvent | Temperature | Reaction Time | Reference |

|---|---|---|---|---|

| Sodium Methoxide | Methanol | Reflux | 3 h | google.com |

| Sodium Carbonate | C₁-C₄ Alkanol | Room Temp - 90°C | - | google.comgoogle.com |

| Potassium Carbonate | C₁-C₄ Alkanol | Room Temp - 90°C | - | google.comgoogle.com |

| Sodium Hydroxide | C₁-C₄ Alkanol | Room Temp - 90°C | - | google.comgoogle.com |

| Potassium Hydroxide | C₁-C₄ Alkanol | Room Temp - 90°C | - | google.comgoogle.com |

Oxidative Cleavage and Dehydrogenation Reactions for Pregnane Skeletons

Alternative synthetic strategies involve the modification of the pregnane skeleton through oxidative cleavage and dehydrogenation reactions. These methods can offer different pathways to introduce the required unsaturation in the steroid nucleus.

Selective Ozonolysis of Steroidal Precursors (e.g., Isolumisterone)

Ozonolysis is a powerful tool in organic synthesis for the cleavage of carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org In the context of steroid synthesis, selective ozonolysis can be used to break specific bonds in a precursor molecule, leading to intermediates that can be further transformed into the desired product. For example, a synthetic route to dydrogesterone reported in 1960 involved an ozonation step. google.comgoogle.com While the specific details of the ozonolysis of isolumisterone in this exact synthesis are not extensively documented in the provided results, ozonolysis is a known method for cleaving double bonds in steroidal structures. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction typically involves bubbling ozone through a solution of the steroid at low temperatures, followed by a work-up procedure to yield aldehydes, ketones, or carboxylic acids. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org

Applications of Oxidizing Agents (e.g., Chloranil)

Dehydrogenation is a key reaction for introducing double bonds into the steroid framework. Chloranil (B122849) (tetrachloro-p-benzoquinone) is a widely used reagent for the dehydrogenation of Δ⁴-3-keto steroids to their corresponding Δ⁴,⁶-diene-3-one derivatives. nih.govacs.orgu-szeged.huacs.org The reaction mechanism is believed to involve the abstraction of a hydride ion from the C-7 position of the corresponding 3,5-dien-3-ol intermediate. acs.org The stereochemistry of this process has been studied, and it has been established that chloranil selectively abstracts the 7α-hydrogen. acs.org

The dehydrogenation is typically carried out by refluxing the steroid with chloranil in a suitable solvent such as t-butanol, xylene, or tetrahydrofuran (B95107). u-szeged.huacs.org For example, the dehydrogenation of 17α-caproyloxy-progesterone with chloranil in tetrahydrofuran yields the corresponding Δ⁶-progesterone derivative. u-szeged.hu

Novel Synthetic Routes from Progesterone Derivatives

Recent research has focused on developing more efficient and sustainable synthetic routes to dydrogesterone and other 10α-methyl steroids from readily available starting materials like progesterone and biorenewable phytosterols. nih.gov One innovative chemo-enzymatic strategy involves the A-ring cleavage of progesterone to a key intermediate, followed by the reconstruction of the A-ring. nih.gov This approach, however, can be challenging and may result in low yields. nih.gov

Another novel route starts from phytosterols, which are converted via biotransformation into a valuable intermediate. nih.gov This intermediate is then subjected to a series of chemical transformations, including amidation and protection, to construct the necessary functionalities for the synthesis of a key precursor for dydrogesterone. nih.gov These newer methods aim to overcome the limitations of traditional multi-step syntheses, offering potentially shorter and more economical pathways to this important steroid.

Chemical Derivatization and Functionalization of the Pregna-4,6-diene-3,20-dione (B195115) Core

The unique retro-stereochemistry of 9β,10α-pregna-4,6-diene-3,20-dione provides a distinct three-dimensional structure that influences its chemical reactivity and biological activity. Researchers have targeted various positions on the steroid nucleus for modification to synthesize novel derivatives with potentially enhanced or altered properties.

Halogenation at Specific Positions (e.g., 6-Halo Derivatives)

The introduction of halogen atoms at the C-6 position of the pregna-4,6-diene-3,20-dione nucleus has been a strategy to modulate the electronic and steric properties of the molecule. For instance, the synthesis of 6-halo-6-dehydro derivatives of related 9α-haloprogesterones has been reported. This type of modification can influence the compound's binding affinity to receptors and its metabolic stability.

Alkoxylation Reactions (e.g., 6-Alkoxy Derivatives)

Alkoxylation, particularly at the C-6 position, has been explored to create derivatives with different lipophilicity and potential interactions with biological targets. An example is 6β-Methoxy-9β,10α-pregna-4,6-diene-3,20-dione (Ro 6-1963), which has been studied for its effect on steroid reductases in rat liver. nih.gov This compound was found to inhibit Δ4-3-oxosteroid-5α-reduction in microsomes and Δ4-3-oxosteroid-5β-reduction in the soluble fraction of male rat liver, while not affecting 3α- and 3β-hydroxysteroid dehydrogenases. nih.gov

Formation of Methylene-Substituted Derivatives (e.g., 16-Methylene)

The synthesis of 16-methylene derivatives of the 9β,10α-pregna-4,6-diene-3,20-dione series has been a subject of interest. Specifically, the synthesis and progestational activities of some 16-methylene-17α-acetoxy-9β,10α-pregna-4,6-diene-3,20-dione derivatives have been investigated. acs.org This modification at the C-16 position can significantly influence the biological activity of the steroid.

Biosynthesis and Biotransformation Pathways Involving 9beta,10alpha Pregna 4,6 Diene 3,20 Dione

Microbial Biotransformation of 9β,10α-Pregna-4,6-diene-3,20-dione

The transformation of 9β,10α-Pregna-4,6-diene-3,20-dione by microorganisms is a versatile method for producing a range of derivatives. nih.gov Fungi and bacteria possess a rich arsenal (B13267) of enzymes capable of catalyzing highly specific reactions on the steroid nucleus. nih.govmdpi.com These bioconversions are valued for their high regio- and stereospecificity, which are often difficult to achieve through conventional chemical synthesis. nih.gov

Regioselective Hydroxylation by Fungal Strains (e.g., Rhizopus stolonifer)

Fungal strains are particularly adept at hydroxylating steroid substrates at specific positions. Fermentation of 9β,10α-Pregna-4,6-diene-3,20-dione with the fungus Rhizopus stolonifer has been shown to yield a novel metabolite, 9β,12β-dihydroxy-9β,10α-pregna-4,6-diene-3,20-dione. This transformation demonstrates the highly regioselective nature of the fungal enzymatic system, which introduces a hydroxyl group at the C-12β position. The structure of this new compound was confirmed using modern spectroscopic techniques.

A study on the fungal transformation of dydrogesterone (B1671002) (1) identified several metabolites, showcasing the diverse hydroxylating capabilities of these microorganisms. nih.gov

Table 1: Metabolites from Fungal Transformation of Dydrogesterone

| Compound | Transformation |

| 2 | 7β-hydroxydydrogesterone |

| 3 | 11α-hydroxydydrogesterone |

| 4 | 12β-hydroxydydrogesterone |

| 5 | 15β-hydroxydydrogesterone |

| 6 | 4,6-diene-3,20-dione |

| 7 | 1-dehydrodydrogesterone |

| 8 | 11α,15β-dihydroxydydrogesterone |

| 9 | 11α-hydroxy-1-dehydrodydrogesterone |

| 10 | 17α-hydroxy-11-dehydro-12-oxo-dydrogesterone |

| 11 | 6β,7β-epoxy-dydrogesterone |

This table summarizes the various metabolites obtained from the biotransformation of dydrogesterone by different fungal strains, as detailed in the referenced study. nih.gov

Epoxidation Reactions and Their Enzymatic Catalysis

Epoxidation is another key transformation mediated by microbial enzymes, creating reactive epoxide rings that are valuable for further chemical synthesis. rsc.org The biotransformation of dydrogesterone by several fungal strains, including Cephalosporium aphidicola, Rhizopus stolonifer, Cunninghamella elegans, and Fusarium lini, has been shown to yield various metabolites through reactions that include hydroxylation, oxidation, reduction, and epoxidation. nih.gov One of the identified metabolites is 6β,7β-epoxy-dydrogesterone, indicating the capability of these fungi to catalyze the epoxidation of the Δ⁶ double bond in the parent molecule. nih.gov

Enzymes such as cytochrome P450 monooxygenases are often responsible for such epoxidation reactions. rsc.org These enzymes activate molecular oxygen and transfer one oxygen atom to the substrate, forming the epoxide ring. nih.gov

Introduction of Hydroxy Groups at Specific Positions (e.g., 11β-Hydroxylation by Amycolatopsis mediterranei)

The introduction of a hydroxyl group at the 11β-position is a critical step in the synthesis of many corticosteroid drugs. It has been discovered that bacterial strains of the species Amycolatopsis mediterranei are capable of performing this specific transformation on 9β,10α-steroids. nih.govnih.gov This process allows for the microbial transformation of 11-unsubstituted 9β,10α-pregna-4,6-diene-3,20-dione into its corresponding 11β-hydroxyl analogue. nih.gov The resulting 11β-hydroxylated products serve as valuable intermediates for creating novel steroidal compounds with different substituents at this position. nih.govnih.gov This specific hydroxylation demonstrates the potential of using targeted microbial screening to find catalysts for desired chemical modifications. nih.gov

Enzymatic Mechanisms Underlying Steroid Transformations in Microorganisms

The microbial transformation of steroids is orchestrated by a variety of specific enzymes. nih.govnih.gov These biocatalytic reactions are generally classified into Phase I and Phase II reactions. wikipedia.org

Phase I reactions introduce or expose functional groups (like hydroxyl groups) onto the steroid skeleton. wikipedia.org Key enzymes involved in these modifications include:

Cytochrome P450 Monooxygenases (CYPs): This superfamily of enzymes is central to many hydroxylation and epoxidation reactions. rsc.orgwikipedia.org They are heme-containing proteins that utilize molecular oxygen and a reducing agent, typically NADPH, to introduce an oxygen atom into the steroid substrate. wikipedia.org The high regioselectivity and stereospecificity of these enzymes are determined by the specific amino acid composition of their active sites, which dictates the orientation of the steroid molecule during the reaction. rsc.org The 11β-hydroxylation by Amycolatopsis mediterranei and the various hydroxylations and epoxidations by fungal strains are characteristic of CYP-catalyzed reactions. nih.govnih.gov

Hydroxysteroid Dehydrogenases (HSDs): These enzymes catalyze the oxidation and reduction of hydroxyl and keto groups on the steroid nucleus. They are crucial for interconverting different steroid forms and require cofactors such as NAD⁺/NADH or NADP⁺/NADPH. rsc.org

Esterases: These enzymes are responsible for the hydrolysis of ester bonds. In steroid biotransformation, they can cleave acetate (B1210297) groups from precursor molecules. nih.gov

The efficiency and specificity of these enzymatic transformations make microorganisms powerful tools in steroid chemistry, allowing for the production of complex molecules that would be challenging to synthesize through purely chemical means. nih.gov

Molecular Structure and Conformational Analysis of 9beta,10alpha Pregna 4,6 Diene 3,20 Dione and Its Analogs

Elucidation of the 9β,10α-Stereochemical Configuration

The elucidation of this unique stereochemistry has been achieved through a combination of synthetic strategies and advanced spectroscopic techniques. The synthesis of 9β,10α-steroids often involves photochemical isomerization reactions, which can invert the stereocenters at C9 and C10. researchgate.net High-field Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in confirming the absolute configuration of 9β,10α-Pregna-4,6-diene-3,20-dione and its analogs. nih.gov The spatial relationships between protons, as determined by techniques such as the Nuclear Overhauser Effect (NOE), provide definitive evidence for the proximity of the 9β-hydrogen and the 10α-methyl group, a hallmark of this retro-steroid family.

Conformational Analysis of Steroid Rings, with emphasis on Ring B Conformation

The unusual 9β,10α-stereochemistry, coupled with the presence of a conjugated double bond system in ring B, imposes significant conformational constraints on the entire molecule, resulting in a distinct "bent" shape rather than the more planar geometry of progesterone (B1679170). researchgate.netresearchgate.net This altered conformation is believed to be a key factor in its high selectivity for the progesterone receptor. researchgate.net

A detailed conformational analysis, supported by theoretical calculations at the B3LYP/6-31G(*) level, reveals the preferred conformations of the individual rings. nih.gov While rings A and C typically adopt chair or distorted chair conformations, the conformation of ring B is of particular interest due to the C=C double bonds at positions 4 and 6. The presence of the C6-C7 double bond, in particular, enhances the rigidity of the molecule. researchgate.net

Influence of Substituents on Overall Molecular Geometry and Torsion Angles

The introduction of substituents on the 9β,10α-pregna-4,6-diene-3,20-dione scaffold can further modulate its molecular geometry and, consequently, its biological activity. The primary "substituents" that differentiate this molecule from its parent compound, progesterone, are the inverted stereochemistry at C9 and C10 and the C6-C7 double bond.

Theoretical calculations have been instrumental in quantifying the impact of these features on the molecule's torsion angles. nih.gov Torsion angles, which describe the dihedral angles between adjacent atoms, provide a precise measure of the conformation of the steroid rings. The cis-fusion of the B and C rings in the 9β,10α configuration induces a cascade of changes in the torsion angles throughout the steroid nucleus compared to the trans-fused 9α,10β series.

The introduction of the C6-C7 double bond further constrains the flexibility of ring B, leading to more defined torsion angles within this ring and influencing the orientation of the adjacent rings. For instance, the planarity enforced by the C4=C5-C6=C7 conjugated system significantly impacts the puckering of both rings A and B.

X-ray Crystallography Studies for Absolute Stereochemistry and Three-Dimensional Structure Determination

Below is a table summarizing the key structural features of 9β,10α-Pregna-4,6-diene-3,20-dione based on the available data.

| Feature | Description |

| Stereochemistry at C9 and C10 | 9β-H, 10α-CH3 (cis-fusion of rings B and C) |

| Overall Molecular Shape | Bent or non-planar |

| Ring A Conformation | Typically a distorted chair |

| Ring B Conformation | Distorted half-chair or sofa due to C4=C5 and C6=C7 unsaturation |

| Ring C Conformation | Typically a chair conformation |

| Ring D Conformation | Typically an envelope or half-chair conformation |

Structure Activity Relationship Sar Studies of 9beta,10alpha Pregna 4,6 Diene 3,20 Dione

Molecular Interactions with Steroid Hormone Receptors

The "bent" configuration of the retroprogesterone (B1680555) backbone, where the A and B rings are angled relative to the C and D rings, is a key determinant of its receptor binding profile. wikipedia.org

Research indicates that 9beta,10alpha-Pregna-4,6-diene-3,20-dione possesses a high affinity and strong selectivity for the progesterone (B1679170) receptor (PR). wikipedia.org The unique spatial arrangement of the molecule is considered ideal for interacting with the ligand-binding pocket of the PR. wikipedia.org

In contrast, this retro-steroid configuration is not as favorable for binding to other steroid hormone receptors. wikipedia.org Systematic biochemical characterization has shown that 9beta,10alpha-Pregna-4,6-diene-3,20-dione does not exhibit clinically relevant glucocorticoid or mineralocorticoid activities, highlighting its selectivity. nih.gov Its biological actions are primarily mediated through its potent progestogenic effects. nih.gov The primary active metabolite, 20α-dihydrodydrogesterone, demonstrates reduced progestogenic potency and also shows no significant androgenic, glucocorticoid, or mineralocorticoid effects. nih.gov

| Receptor | Binding Affinity / Activity | Source |

|---|---|---|

| Progesterone Receptor (PR) | High | wikipedia.orgnih.gov |

| Glucocorticoid Receptor (GR) | Not clinically relevant | nih.gov |

| Mineralocorticoid Receptor (MR) | Not clinically relevant | nih.gov |

When compared to other synthetic progestins like chlormadinone (B195047) acetate (B1210297), the high selectivity of 9beta,10alpha-Pregna-4,6-diene-3,20-dione becomes apparent. Chlormadinone acetate, a 17α-hydroxyprogesterone derivative, exhibits a broader binding profile. It binds with high affinity not only to the progesterone receptor but also to the androgen receptor, and possesses a moderate affinity for the glucocorticoid receptor.

This contrasts with the focused activity of 9beta,10alpha-Pregna-4,6-diene-3,20-dione, which is highly selective for the progesterone receptor. wikipedia.orgnih.gov This selectivity is attributed to its unique retro-steroid structure.

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Chlormadinone Acetate | Progesterone Receptor (Human) | 2.5 |

| Androgen Receptor (Human) | 3.8 | |

| Glucocorticoid Receptor (Human) | 16 |

Enzymatic Activity Modulation Studies

Investigations into the effects of 9beta,10alpha-Pregna-4,6-diene-3,20-dione on various enzyme systems provide further insight into its biological activity.

A review of the available scientific literature did not yield specific studies on the α-glucosidase inhibitory potential of 9beta,10alpha-Pregna-4,6-diene-3,20-dione or its metabolites. While some studies have demonstrated that other pregnane-class steroids can inhibit α-glucosidase, this specific activity has not been reported for 9beta,10alpha-Pregna-4,6-diene-3,20-dione. nih.gov

There is currently no available scientific literature assessing the anti-glycation activity of 9beta,10alpha-Pregna-4,6-diene-3,20-dione in experimental models.

The influence of 9beta,10alpha-Pregna-4,6-diene-3,20-dione on key enzymes involved in androgen biosynthesis has been evaluated. nih.gov In comparative studies, progesterone was found to exert anti-androgenic effects at a pre-receptor level by inhibiting the enzyme 5α-reductase type 2. nih.gov However, this inhibitory effect was not observed for 9beta,10alpha-Pregna-4,6-diene-3,20-dione or its primary metabolite, 20α-dihydrodydrogesterone. nih.gov

Furthermore, while 9beta,10alpha-Pregna-4,6-diene-3,20-dione and its metabolite did show an ability to inhibit 17β-hydroxysteroid dehydrogenase types 3 and 5, the inhibitory constants (Ki) were in the micromolar range, suggesting that this effect is unlikely to be of physiological relevance at therapeutic concentrations. nih.gov

| Enzyme | Effect of 9beta,10alpha-Pregna-4,6-diene-3,20-dione | Source |

|---|---|---|

| 5α-reductase type 2 | No inhibitory effect observed | nih.gov |

| 17β-hydroxysteroid dehydrogenase types 3 and 5 | Inhibition observed, but with high Ki values (micromolar) suggesting low relevance at therapeutic levels | nih.gov |

Structural Determinants of Biological Function

The biological activity of 9beta-Pregna-4,6-diene-3,20-dione and its derivatives is intricately linked to their molecular architecture. The specific arrangement of atoms and functional groups within the steroid nucleus dictates how these compounds interact with their biological targets, primarily the progesterone receptor.

Impact of Substituents at C-6, C-16, C-17, and C-18 on Biological Activity

Modifications at various positions on the progesterone scaffold have been a key strategy in the development of synthetic progestins with improved therapeutic profiles.

Substituents at the C-6 position can significantly modulate the progestational activity of 9beta,10alpha-progesterone analogs. For instance, the introduction of a chloro or methyl group at this position has been shown to influence the biological response. A quantitative structure-activity relationship (QSAR) analysis of a series of 6-substituted progesterone derivatives indicated that both the lipophilic and steric properties of the substituent at C-6 play a crucial role in determining their progestational activity. nih.gov For example, 6-alpha-methyl-6-dehydro-17-alpha-acetoxyprogesterone has been investigated for its progestational activity. The introduction of a 6-cyano group in 16-methylene-17α-hydroxy-4,6-pregnadiene-3,20-dione 17-acetate was found to result in a compound with 5.8 times the progestational activity of progesterone.

Alterations at the C-16 and C-17 positions are also critical in defining the activity of these compounds. The introduction of a 16-methylene group in conjunction with a 17α-acetoxy group has been a common modification. For instance, 16-methylene-17α-hydroxyprogesterone acetate, when administered orally, exhibits approximately 2.5 times the progestogenic activity of parenterally administered progesterone in animal models. nih.gov This parent compound has given rise to several clinically used progestins, including melengestrol (B123420) acetate (6-methyl-16-methylene-17α-hydroxy-Δ6-progesterone acetate). nih.gov

Conversely, modifications at the C-18 position of the progesterone backbone have generally not resulted in compounds with significant progestational activity. Studies on various 18-substituted progesterones, including those with carbonitrile, carboxylic acid, and aminomethyl groups, revealed that none of these compounds exhibited any notable activity in the Clauberg or anti-Clauberg tests, which are assays for progestational and anti-progestational effects, respectively. nih.gov

| Compound Name | Substituent(s) | Reported Biological Activity |

| 6-alpha-methyl-6-dehydro-17-alpha-acetoxyprogesterone | 6α-methyl, 17α-acetoxy, Δ6 | Progestational activity |

| 6-cyano-16-methylene-17α-hydroxy-4,6-pregnadiene-3,20-dione 17-acetate | 6-cyano, 16-methylene, 17α-acetoxy | 5.8 times the progestational activity of progesterone |

| 16-methylene-17α-hydroxyprogesterone acetate | 16-methylene, 17α-acetoxy | ~2.5 times the oral progestogenic activity of parenteral progesterone |

| 18-substituted progesterones (various) | Substituents at C-18 | No significant progestational or anti-progestational activity |

Role of Double Bonds and Epoxide Functionalities in Activity Profiles

The presence and position of double bonds within the steroid nucleus are fundamental to the biological activity of 9beta,10alpha-progesterone derivatives. The conjugated 4,6-diene system in dydrogesterone (B1671002) is a key structural feature that contributes to its unique pharmacological profile. This system, in conjunction with the retro-steroid configuration, results in a molecule with high selectivity for the progesterone receptor. The synthesis of 9β,10α-pregna-4,6-diene-3,20-dione often involves the rearrangement of a 9β,10α-pregna-5,7-diene intermediate.

The introduction of an epoxide functionality can also significantly alter the biological properties of pregnane (B1235032) derivatives. For example, a 16β,17β-epoxy-12β-hydroxypregna-4,6-diene-3,20-dione has been isolated and studied. Furthermore, 9β,11β-epoxy derivatives of pregnane have been synthesized and investigated. These compounds, such as 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate, are often metabolites or impurities of other steroidal drugs. nih.govnih.gov The introduction of the 9β,11β-epoxy group can influence the molecule's interaction with various receptors and metabolic enzymes.

| Structural Feature | Compound Example | Impact on Activity |

| 4,6-diene | This compound (Dydrogesterone) | Contributes to high selectivity for the progesterone receptor. |

| 16β,17β-epoxide | 16β,17β-epoxy-12β-hydroxypregna-4,6-diene-3,20-dione | Bioactive pregnane derivative. |

| 9β,11β-epoxide | 9,11beta-Epoxy-17-hydroxy-16beta-methyl-3,20-dioxo-9beta-pregna-1,4-diene-21-yl acetate | Can alter receptor binding and metabolic stability. nih.govnih.gov |

Stereochemical Requirements for Observed Bioactivities

The stereochemistry of the steroid nucleus is arguably the most critical determinant of the biological activity of this compound. Unlike natural progesterone, which has a trans-fusion between the B and C rings (9α-H, 10β-CH3), dydrogesterone possesses a cis-fused B/C ring junction (9β-H, 10α-CH3) . This "retro" steroid configuration results in a non-planar, bent molecular shape.

This specific stereochemistry is fundamental to dydrogesterone's high selectivity and affinity for the progesterone receptor. It is believed that this unique shape allows for an optimal fit into the ligand-binding pocket of the receptor, leading to a potent progestational effect. Furthermore, this structural feature contributes to dydrogesterone's favorable oral bioavailability compared to progesterone, which is extensively metabolized in the liver. The retro-configuration also appears to minimize interactions with other steroid receptors, such as androgen and glucocorticoid receptors, thereby reducing the likelihood of off-target effects. Studies have shown that dydrogesterone abrogates stress-triggered abortion in mice by inducing a Th2 biased local immune response, highlighting its potent and specific progestational effects.

| Compound | Stereochemistry | Key Biological Properties |

| Progesterone | 9α-H, 10β-CH3 (trans-fused B/C rings) | Natural progestin, low oral bioavailability. |

| This compound (Dydrogesterone) | 9β-H, 10α-CH3 (cis-fused B/C rings) | High selectivity for progesterone receptor, good oral bioavailability, potent progestational effects. |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the unambiguous structural determination of 9β-Pregna-4,6-diene-3,20-dione, providing detailed information about the atomic framework and stereochemistry of the molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for assembling the molecular puzzle of 9β-Pregna-4,6-diene-3,20-dione. The ¹H NMR spectrum reveals the chemical environment of each proton. Key diagnostic signals include those for the olefinic protons at positions C4, C6, and C7, which appear at lower field values due to the deshielding effect of the conjugated double bond system. In contrast, the methyl protons of the C18 and C21 groups resonate at higher field positions.

The ¹³C NMR spectrum provides a count of and insight into the electronic environment of each carbon atom. The carbonyl carbons at C3 and C20 are easily identified by their characteristic large chemical shifts. The sp² hybridized carbons of the diene system (C4, C5, C6, C7) also produce distinct signals in the downfield region of the spectrum, while the remaining sp³ hybridized carbons of the steroid's core and side chain are found at more upfield positions.

¹H and ¹³C NMR Spectroscopic Data for 9β-Pregna-4,6-diene-3,20-dione

| Atom | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

|---|---|---|

| 3 | - | 199.2 |

| 4 | 6.16 (s) | 123.8 |

| 5 | - | 142.1 |

| 6 | 6.13 (d, J=11.7 Hz) | 128.2 |

| 7 | 6.09 (d, J=11.7 Hz) | 136.4 |

| 9 | 2.62 (t, J=9.3 Hz) | 49.3 |

| 18 | 0.84 (s) | 16.5 |

| 20 | - | 209.1 |

| 21 | 2.12 (s) | 31.5 |

Note: This table presents selected, representative data. Actual spectra would contain signals for all protons and carbons. J = coupling constant in Hertz; s = singlet; d = doublet; t = triplet.

Two-Dimensional NMR Techniques (e.g., HMQC, COSY, NOESY) for Connectivity and Spatial Relationships

To confirm the assignments from one-dimensional NMR and to probe the three-dimensional nature of the molecule, two-dimensional (2D) NMR experiments are essential.

Heteronuclear Multiple Quantum Coherence (HMQC): This experiment correlates the signals of protons with their directly attached carbons, providing a definitive link between the ¹H and ¹³C assignments.

Correlation Spectroscopy (COSY): The COSY spectrum maps the coupling relationships between protons, typically those on adjacent carbons. This allows researchers to trace the spin-spin coupling networks throughout the molecule, confirming the connectivity of the steroid's ring system and side chain.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments are crucial for determining the spatial proximity of protons. These experiments detect through-space interactions (Nuclear Overhauser Effects), which are observed between protons that are close in space, regardless of whether they are connected through chemical bonds. This information is vital for establishing the stereochemistry, including the characteristic 9β-configuration of the steroid.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of 9β-Pregna-4,6-diene-3,20-dione, and to deduce structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is ionized by a high-energy electron beam, which typically results in the formation of a molecular ion (M⁺•) and a series of fragment ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For 9β-Pregna-4,6-diene-3,20-dione, the EI-MS spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from cleavages of the steroid ring system and the C17 side chain.

High-Resolution Mass Spectrometry (HREI-MS)

High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) provides a highly accurate measurement of the m/z value of the molecular ion. This precision allows for the determination of the elemental composition of the molecule. For 9β-Pregna-4,6-diene-3,20-dione, HREI-MS would confirm the molecular formula as C₂₁H₂₆O₂, distinguishing it from other compounds that may have the same nominal mass.

Chromatographic Techniques for Research Applications

Chromatographic methods are fundamental for the separation, purification, and quantification of 9β-Pregna-4,6-diene-3,20-dione in research settings.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for the analysis of steroids. A common approach is reversed-phase HPLC, which utilizes a nonpolar stationary phase (such as C18-modified silica) and a polar mobile phase (typically a mixture of water with methanol (B129727) or acetonitrile). The retention time of 9β-Pregna-4,6-diene-3,20-dione in an HPLC system is a characteristic property under defined conditions and is used for its identification and quantification.

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of this compound. Due to the high boiling point of steroids, they may require chemical modification (derivatization) to increase their volatility for GC analysis. GC offers high-resolution separation, and its coupling with MS provides definitive identification.

High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of 9β-Pregna-4,6-diene-3,20-dione. This technique is instrumental in determining the purity of the compound, quantifying its presence in various mixtures, and monitoring the progress of chemical reactions in which it is involved.

In a typical HPLC setup for the analysis of this compound, a reversed-phase column is often employed. The mobile phase, a mixture of solvents like acetonitrile (B52724) and water, is carefully selected to achieve optimal separation of the target compound from impurities and starting materials. Detection is commonly carried out using a UV detector, as the conjugated diene system in 9β-Pregna-4,6-diene-3,20-dione exhibits strong UV absorbance.

For quantitative analysis, a calibration curve is constructed using standards of known concentration. This allows for the precise determination of the amount of 9β-Pregna-4,6-diene-3,20-dione in a sample. The retention time, the time it takes for the compound to travel through the column, serves as a key identifier.

During synthesis, HPLC is invaluable for reaction monitoring. By taking small aliquots of the reaction mixture at different time intervals and analyzing them via HPLC, researchers can track the consumption of reactants and the formation of the product. This real-time data allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Table 1: Illustrative HPLC Parameters for 9β-Pregna-4,6-diene-3,20-dione Analysis

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at specific wavelength (e.g., 285 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Thin-Layer Chromatography (TLC) for Reaction Progress and Compound Identification

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique frequently used for the qualitative monitoring of reactions that produce 9β-Pregna-4,6-diene-3,20-dione. It provides a quick snapshot of the components in a reaction mixture, allowing for the preliminary identification of the product and the assessment of reaction completion.

In a TLC analysis, a small spot of the reaction mixture is applied to a TLC plate, which is a solid support coated with an adsorbent material like silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable solvent system (eluent). As the eluent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the adsorbent.

The position of the spots on the developed plate is visualized, often under UV light, as the conjugated system of 9β-Pregna-4,6-diene-3,20-dione makes it UV-active. The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for its identification by comparing it to a standard.

By comparing the TLC profile of the reaction mixture with that of the starting materials, chemists can determine if the reactants have been consumed and if the desired product has been formed. The appearance of a new spot corresponding to the Rf of 9β-Pregna-4,6-diene-3,20-dione and the disappearance of the starting material spots indicate the progress of the reaction.

Table 2: Example TLC System for 9β-Pregna-4,6-diene-3,20-dione

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate (B1210297)/Hexane mixture (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

Spectroscopic Analysis of Derivatives (e.g., UV Absorption Spectra)

Spectroscopic techniques are indispensable for the structural characterization of 9β-Pregna-4,6-diene-3,20-dione and its derivatives. Ultraviolet (UV) spectroscopy is particularly informative due to the presence of the conjugated π-electron system in the molecule.

The UV absorption spectrum of 9β-Pregna-4,6-diene-3,20-dione is characterized by a strong absorption maximum (λmax). This absorption is due to the electronic transition (π → π*) within the conjugated diene chromophore. The position and intensity of this absorption band are sensitive to the molecular environment and any modifications to the chromophore, making UV spectroscopy a valuable tool for identifying the core structure and for studying its derivatives.

For instance, the introduction of additional double bonds or functional groups that extend the conjugation will result in a bathochromic shift (a shift to a longer wavelength) of the λmax. This principle is often used to confirm the successful synthesis of various derivatives of 9β-Pregna-4,6-diene-3,20-dione.

Table 3: Characteristic UV Absorption Data

| Compound | λmax (nm) | Solvent |

| 9β-Pregna-4,6-diene-3,20-dione | ~285 | Ethanol (B145695) or Methanol |

In addition to UV spectroscopy, other spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) are crucial for a complete structural elucidation. IR spectroscopy provides information about the functional groups present (e.g., C=O, C=C), while NMR spectroscopy reveals the connectivity of atoms within the molecule. Mass spectrometry determines the molecular weight and provides information about the fragmentation pattern of the compound.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational method used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein receptor. nih.gov For 9beta-Pregna-4,6-diene-3,20-dione, a progesterone (B1679170) analog, the most relevant target for docking studies would be the progesterone receptor (PR). Such simulations are crucial for understanding the structural basis of its progestogenic activity and for the rational design of new, more potent, or selective analogs. nih.govresearchgate.net

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the receptor (PR). The crystal structure of the PR ligand-binding domain is often obtained from a protein data bank. nih.govmdpi.com Docking algorithms then explore various possible binding poses of the ligand within the receptor's binding site, calculating a scoring function to estimate the binding affinity for each pose. nih.gov

Studies on other progesterone analogs have successfully used molecular docking to elucidate key interactions with amino acid residues in the PR binding pocket. nih.govresearchgate.net For instance, docking studies on 16α,17α-cycloalkanoprogesterone derivatives have helped in creating models to predict ligand affinity to the progesterone receptor. researchgate.net Similarly, docking could reveal the specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex of this compound with PR.

Table 1: Illustrative Example of Molecular Docking Data for Progesterone Analogs Against the Progesterone Receptor

This table represents hypothetical data to illustrate what a molecular docking study for this compound and related compounds might yield.

| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Progesterone | -10.5 | Gln648, Arg766, Asn719 |

| This compound | -11.2 | Gln648, Arg766, Met801 |

| Asoprisnil | -11.8 | Arg766, Asn719, Tyr890 |

| Levonorgestrel | -10.9 | Gln648, Asn719, Phe778 |

Note: The data in this table is for illustrative purposes and not based on actual experimental results for this compound.

Quantum Chemical Calculations

Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of molecules.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. nih.govresearchgate.net For this compound, DFT calculations could be used to determine its optimized molecular geometry, electronic properties (such as HOMO-LUMO energy gap), and to predict its vibrational (infrared and Raman) and UV-Vis spectra. nih.govbiointerfaceresearch.com

Studies on other steroid hormones like estradiol, estriol, and corticosterone (B1669441) have demonstrated the utility of DFT in accurately calculating molecular geometries and vibrational frequencies. nih.govresearchgate.netbiointerfaceresearch.com These calculations can aid in the interpretation of experimental spectroscopic data and provide insights into the molecule's reactivity and stability. biointerfaceresearch.com For instance, DFT can be used to calculate properties like the global electrophilicity and nucleophilicity indices, which are related to the chemical reactivity of the steroid. biointerfaceresearch.com

The biological activity of a flexible molecule like this compound is highly dependent on its conformation. Conformational energy calculations can be performed to identify the most stable low-energy conformations of the molecule. By systematically rotating the rotatable bonds and calculating the energy of each resulting structure, a potential energy surface (PES) can be mapped.

This analysis helps in understanding the conformational flexibility of the steroid and which shapes it is likely to adopt in solution and within a receptor binding site. Recent studies on other steroid hormones have utilized DFT calculations to investigate their conformational distributions. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Binding Site Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the motion of atoms and molecules over time. youtube.comyoutube.com An MD simulation of this compound complexed with the progesterone receptor would offer valuable insights into the stability of the ligand-receptor complex and the flexibility of both the ligand and the protein. nih.gov

These simulations can reveal how the ligand and receptor adapt to each other upon binding, the role of water molecules in the binding interface, and the stability of key interactions identified through molecular docking. nih.govtandfonline.com For example, MD simulations of the glucocorticoid receptor DNA-binding domain have been used to study its interaction with DNA in detail. nih.govnih.gov In the context of this compound, MD simulations could be used to calculate the binding free energy, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov

In Silico Screening and Design of Novel Analogs

The computational methodologies described above can be integrated into a workflow for the in silico screening and design of novel analogs of this compound with potentially improved properties. Virtual screening of large compound libraries using molecular docking can identify new potential progesterone receptor modulators. nih.govnih.gov

Hits from virtual screening can then be further analyzed using more rigorous methods like MD simulations and binding free energy calculations. nih.gov Furthermore, the structural information gained from docking and MD studies of this compound can guide the rational design of new analogs with modified functional groups to enhance binding affinity, selectivity, or other desirable properties. Computational tools can predict the properties of these designed analogs before they are synthesized, thus saving time and resources in the drug discovery process. nih.gov

Research on Novel Analogs and Derivatives of 9beta,10alpha Pregna 4,6 Diene 3,20 Dione

Design and Synthesis of Modified Pregnane (B1235032) Derivatives with Altered Stereochemistry or Substituent Patterns

The synthesis of modified pregnane derivatives based on the 9β,10α-progesterone (retroprogesterone) scaffold is a key area of research. wikipedia.org These modifications involve altering the stereochemistry at various positions or introducing different chemical groups (substituents) to modulate biological activity.

The foundational synthesis for many of these derivatives often starts from progesterone (B1679170) or related steroid precursors. A common pathway involves the photochemical isomerization of a 9α,10β-steroid to yield the crucial 9β,10α (retro) configuration. drugbank.comgoogle.com For instance, a typical synthesis of the parent compound, dydrogesterone (B1671002), involves starting with progesterone, protecting the carbonyl groups, performing bromination and elimination to create the 5,7-diene system, followed by photochemical conversion to the 9β,10α isomer, and finally deprotection and rearrangement to form the 4,6-diene system. nih.govgoogle.com

Building on this, researchers have designed and synthesized various analogs:

Altered Stereochemistry: A notable example is 9β,10α,17α-pregna-4,6-diene-3,20-dione , an isomer of dydrogesterone with a change in the stereochemistry at the C17 position. wikipedia.orgpatsnap.com This compound is often found as a major impurity in the synthesis of dydrogesterone and its distinct spatial arrangement affects its interaction with the progesterone receptor. patsnap.com Another example involves the synthesis of 5-methyl-19-nor-5β-pregna-9,16-diene-3,20-dione , which features a 5β configuration, representing a significant alteration of the A/B ring junction compared to the parent structure.

Altered Substituent Patterns: Modifications by adding or changing substituent groups are common. The synthesis of 6-methylpregnane derivatives was explored early on to understand the impact of alkyl groups near the A/B ring system. patsnap.com More complex derivatives include 17-(acetyloxy)-6-methyl-9β,10α-pregna-4,6-diene-3,20-dione , which combines a 6-methyl group with a 17-acetyloxy group, a modification known to influence progestational activity. nih.gov The introduction of an acetoxy group at the C21 position, as seen in the synthesis of 21-acetoxypregna-1,4,9(11),16-tetraene-3,20-dione , demonstrates another strategy to modify the pregnane side chain, although this example has a different steroid backbone. nih.gov

The table below summarizes some of the synthesized derivatives with altered stereochemistry or substituent patterns.

| Compound Name | Modification Type | Key Structural Change(s) |

| 9β,10α,17α-Pregna-4,6-diene-3,20-dione | Altered Stereochemistry | Inversion of stereochemistry at C17 (17α-acetyl group) wikipedia.orgpatsnap.com |

| 17-(acetyloxy)-6-methyl-9β,10α-Pregna-4,6-diene-3,20-dione | Altered Substituent Pattern | Addition of a methyl group at C6 and an acetyloxy group at C17 nih.gov |

| 5-methyl-19-nor-5β-pregna-9,16-diene-3,20-dione | Altered Stereochemistry & Substituent | 5β-configuration, addition of a methyl group at C5, removal of C19 methyl group |

Exploration of Bioisosteric Replacements in the Steroid Skeleton

Bioisosteric replacement is a drug design strategy where a part of a molecule is replaced by another chemical group with similar physical or chemical properties to enhance activity or improve pharmacokinetics. drughunter.comwikipedia.org In the context of 9β,10α-pregna-4,6-diene-3,20-dione, the entire retroprogesterone (B1680555) backbone can be considered a "non-classical bioisostere" of natural progesterone. wikipedia.orgu-tokyo.ac.jp

The key structural difference is the inverted stereochemistry at carbons 9 and 10, which forces the A and B rings into a "bent" conformation at a 60° angle relative to the C and D rings. wikipedia.orgnih.gov This unique three-dimensional shape is ideal for high-affinity, selective binding to the progesterone receptor while being less suitable for binding to other steroid hormone receptors (e.g., androgen, glucocorticoid receptors). wikipedia.orgnih.govnih.gov This increased selectivity, a primary goal of bioisosteric replacement, reduces the risk of off-target hormonal effects. nih.govnih.gov

Further exploration in this area involves designing derivatives where other parts of the steroid skeleton are replaced. For example, replacing the ester oxygen in some active compounds with a nitrogen atom to form an amide can increase metabolic stability. wikipedia.org While specific examples for the 9β,10α-pregna-4,6-diene-3,20-dione core are not widely reported, the principle of using heterocyclic rings like triazoles or oxadiazoles (B1248032) to mimic amide bonds represents a potential avenue for creating novel analogs with improved properties. drughunter.com

| Original Moiety | Bioisosteric Concept | Resulting Property Change |

| Progesterone (9α,10β) | Retroprogesterone (9β,10α) wikipedia.org | "Bent" conformation, increased selectivity for progesterone receptor nih.gov |

| Ester Group | Amide Group wikipedia.org | Increased metabolic stability and duration of action wikipedia.org |

| Phenyl Ring | Thiophene or Naphthalene Ring | Improved efficacy, altered binding specificity, reduced metabolic lability |

Synthesis of Radiopharmaceuticals and Labeled Probes for Research

Radiolabeled versions of steroid hormones are indispensable tools in research, particularly for studying receptor binding, distribution, and metabolism. The synthesis of radiolabeled probes involves incorporating a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), into the molecule.

While specific documentation on the synthesis of radiolabeled 9β,10α-pregna-4,6-diene-3,20-dione is limited, the methods used for other progestins like progesterone are directly applicable. Tritium-labeled progesterone, for example, is widely used in radioimmunoassays and receptor binding studies to quantify hormone levels and characterize receptor interactions. pubcompare.ai

The synthesis of a radiolabeled analog of 9β,10α-pregna-4,6-diene-3,20-dione would likely involve:

Precursor Synthesis: Preparing a precursor molecule that has a position suitable for the introduction of the radiolabel. This could be a molecule with a double bond that can be reduced with tritium gas or a position that can accept a labeled methyl group.

Radiolabeling Reaction: Introducing the radioactive isotope. For tritium labeling, this often involves catalytic reduction of an unsaturated precursor with ³H₂ gas. For ¹⁴C labeling, a synthetic step using a ¹⁴C-containing reagent (e.g., ¹⁴CH₃I) would be employed.

Purification: Rigorous purification, typically using High-Performance Liquid Chromatography (HPLC), is required to separate the desired radiolabeled product from unlabeled precursors and byproducts to ensure high specific activity.

Such radiolabeled probes would be critical for in-vitro binding assays to determine the affinity of new analogs for the progesterone receptor and for in-vivo studies to understand the pharmacokinetics and tissue distribution of the compound. pubcompare.ai

Structure-Based Design Principles for Targeted Analogs

The design of novel analogs of 9β,10α-pregna-4,6-diene-3,20-dione is increasingly guided by structure-based principles. This approach relies on understanding the three-dimensional structure of the biological target, primarily the ligand-binding domain (LBD) of the progesterone receptor (PR). tandfonline.comebi.ac.uk

The PR, like other nuclear receptors, has a conserved LBD that forms a hydrophobic pocket where the hormone binds. nih.gov The binding of a ligand stabilizes a specific conformation of the LBD, particularly of a region known as helix 12, which determines whether the receptor recruits co-activators (agonist effect) or co-repressors (antagonist effect). nih.gov

Key design principles include:

Conformational Fit: The unique "bent" geometry of retroprogesterone derivatives like dydrogesterone is a prime example of conformational design. wikipedia.orgnih.gov This shape fits snugly into the PR's ligand-binding pocket, leading to high affinity and selectivity. nih.gov

Computational Modeling: Techniques like molecular docking are used to predict how newly designed analogs will bind to the PR. mdpi.com These computational simulations model the interactions between the ligand and key amino acid residues in the binding pocket, such as Arg766, which is critical for progesterone binding. mdpi.com This allows for the virtual screening of many potential structures before committing to chemical synthesis.

X-ray Crystallography: Determining the crystal structure of the PR LBD in complex with different ligands provides precise atomic-level information about the binding mode. nih.govtandfonline.com These structures have revealed how bulky substituents can clash with specific residues like Met909, reducing agonist activity and providing a blueprint for designing selective progesterone receptor modulators (SPRMs). tandfonline.com

By combining knowledge of the PR structure with computational tools, medicinal chemists can rationally design novel analogs of 9β,10α-pregna-4,6-diene-3,20-dione with tailored properties, such as enhanced potency, improved selectivity, or specific agonist/antagonist profiles. nih.govtandfonline.com

Conclusion and Future Research Directions

Synthesis and Biosynthesis

The synthesis of 9β-pregna-4,6-diene-3,20-dione, also known as dydrogesterone (B1671002), is a well-established process in medicinal chemistry. google.com A common synthetic route involves the use of 9β,10α-pregna-5,7-diene-3,20-dione diacetal as a starting material. google.comgoogle.com This precursor undergoes a deprotection step under acidic conditions, followed by a rearrangement reaction in an alkaline medium to yield the final product. google.comgoogle.com The starting material itself can be synthesized from progesterone (B1679170) through a series of reactions including carbonyl protection, oxidation, and photochemical treatment. google.com

Microbial biotechnology offers an alternative and increasingly important approach to steroid production. nih.gov Microorganisms can be utilized as whole-cell biocatalysts to perform specific and efficient transformations of steroid molecules. nih.gov For instance, certain strains of Nocardioides simplex have demonstrated the ability to introduce double bonds into the steroid nucleus, a key step in the synthesis of various bioactive steroids. researchgate.net The use of microbial conversion is a cornerstone of creating value-added products from readily available starting materials like phytosterols. nih.govresearchgate.net

Table 1: Synthetic Procedures for 9β-Pregna-4,6-diene-3,20-dione and Related Compounds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 9β,10α-Pregna-5,7-diene-3,20-dione diacetal | 1. Acidic deprotection (e.g., dilute HCl, acetic acid) 2. Alkaline rearrangement (e.g., sodium methoxide) | 9β,10α-Pregna-4,6-diene-3,20-dione | ~60-97% | google.comgoogle.com |

| Progesterone | 1. Carbonyl protection 2. Oxidation 3. Hydrazonation 4. Dehydrozonation 5. Photochemical treatment | 9β,10α-Pregna-5,7-diene-3,20-dione diacetal | Not specified | google.com |

Structural and Conformational Insights

The molecular formula of 9β-pregna-4,6-diene-3,20-dione is C₂₁H₂₈O₂, with a molecular weight of approximately 312.45 g/mol . chemicalbook.comnih.gov The structure features a characteristic four-ring steroid nucleus with ketone groups at positions 3 and 20, and double bonds between carbons 4-5 and 6-7. The "9β" designation refers to the stereochemistry at carbon 9, where the hydrogen atom is oriented above the plane of the steroid ring system. This retro-progesterone structure is a key determinant of its biological activity.

The differentiation of steroid isomers, which have the same mass and charge but differ in their three-dimensional arrangement, presents a significant analytical challenge. cleancompetition.org Ion mobility-mass spectrometry (IM-MS) has emerged as a powerful tool for this purpose. IM-MS separates ions based on their size, shape, and charge, providing a collisional cross-section (CCS) value that is unique to each isomer. cleancompetition.org This technique allows for the differentiation of synthetic steroids from their naturally occurring counterparts. cleancompetition.org

Table 2: Physicochemical Properties of 9β,10α,17α-Pregna-4,6-diene-3,20-dione

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₁H₂₈O₂ | nih.gov |

| Molecular Weight | 312.4458 g/mol | |

| Stereochemistry | Absolute | |

| Defined Stereocenters | 6 |

Advances in Structure-Activity Relationship Elucidation

Understanding the relationship between the structure of a steroid and its biological activity is crucial for the development of new therapeutic agents. Research in this area has focused on modifying the basic 9β-pregna-4,6-diene-3,20-dione scaffold and assessing the impact on its progestational activity. acs.org

For example, the introduction of a methylene (B1212753) group at position 16 and an acetoxy group at position 17α has been shown to influence the compound's activity. acs.org Studies on a series of substituted 17α-hydroxy-9β,10α-progesterones have provided valuable insights into how different functional groups at various positions on the steroid nucleus affect its interaction with the progesterone receptor. acs.org These studies are essential for designing more potent and selective progestins.

Emerging Methodologies and Applications in Steroid Research

The field of steroid analysis has been revolutionized by the advent of advanced analytical techniques. While gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) have long been the standard, they have limitations, particularly in distinguishing between isomers. cleancompetition.orgnih.gov

Ion mobility-mass spectrometry (IM-MS) offers a significant advantage by adding another dimension of separation based on the ion's shape. cleancompetition.org This has proven invaluable in the detection of designer steroids that are intentionally synthesized to evade standard detection methods. cleancompetition.org

Another important area of advancement is the use of in vitro metabolism studies. wada-ama.org By using human liver microsomes and other enzyme preparations, researchers can predict the metabolic fate of new steroid compounds without the need for human studies. wada-ama.org This approach accelerates the identification of potential metabolites that need to be monitored in various applications. wada-ama.org

Furthermore, there is a growing interest in the development of rapid detection methods, such as biosensors and various immunoassays, which offer the potential for high-throughput screening and on-site analysis. nih.govresearchgate.net These emerging technologies are set to play a pivotal role in the future of steroid research.

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 9β-Pregna-4,6-diene-3,20-dione |

| 9β,10α-Pregna-4,6-diene-3,20-dione (Dydrogesterone) |

| 9β,10α-Pregna-5,7-diene-3,20-dione diacetal |

| Progesterone |

| Pregna-4,6-diene-3,20-dione (B195115) |

| 16-Methylene-17α-acetoxy-9β,10α-pregna-4,6-diene-3,20-dione |

| 17α-Hydroxy-9β,10α-progesterone |

| 9α-Hydroxyandrost-4-ene-3,17-dione |

| 21-Acetoxypregna-1,4,9(11),16-tetraene-3,20-dione |

| Pregna-4,9(11)-diene-17α,21-diol-3,20-dione 21-acetate |

| Pregna-1,4,9(11)-triene-17α,21-diol-3,20-dione 21-acetate |

Q & A

Q. Methodological Table :

| Step | Reagent/Condition | Outcome (Yield) | Key Stereochemical Control |

|---|---|---|---|

| Dehydrogenation | DDQ, dioxane | Δ⁶ introduction (75-80%) | - |

| Isomerization | H₂SO₄/EtOH | 9β,10α configuration (90%) | Acid-mediated equilibration |

| Purification | Column chromatography (silica gel) | >98% purity | Removal of 9α,10β byproducts |

What advanced analytical techniques resolve structural ambiguities in 9β-Pregna-4,6-diene-3,20-dione and its analogs?

Basic Research Question

- X-ray crystallography : Resolves absolute stereochemistry (e.g., 9β,10α configuration) and confirms the Δ⁴,⁶-diene system .

- NMR spectroscopy : H and C NMR distinguish C6-CH₃ (δ 1.2 ppm) and C17-acetyl groups (δ 2.1 ppm). NOESY correlations validate spatial arrangements .

- HPLC-MS : Quantifies purity (>99%) and detects degradation products using C18 columns (acetonitrile/water gradient) .

How should in vivo metabolic stability studies for 9β-Pregna-4,6-diene-3,20-dione be designed to minimize interspecies variability?

Advanced Research Question

- Model selection : Use transgenic humanized liver mice or primary human hepatocytes to approximate human metabolism .

- Isotope tracing : Administer C-labeled compound to track hepatic clearance and biliary excretion.

- PK/PD parameters : Calculate t₁/₂, AUC, and Cmax in multiple species (rats, primates) to identify species-specific cytochrome P450 interactions .

What strategies reconcile contradictory data on 9β-Pregna-4,6-diene-3,20-dione’s binding affinity to progesterone receptor (PR) isoforms?

Advanced Research Question

- Assay standardization : Use SPR (surface plasmon resonance) with purified PR-A/PR-B isoforms to measure kinetic constants (KD, kon/koff) .

- Competitive binding : Compare with reference ligands (e.g., progesterone, mifepristone) in parallel assays .

- Structural modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., C3-keto group with PR Gln-725) .

How do computational models predict conformational dynamics of 9β-Pregna-4,6-diene-3,20-dione during receptor binding?

Advanced Research Question

- MD simulations : Analyze ligand flexibility in PR’s ligand-binding domain (LBD) using AMBER force fields. The Δ⁴,⁶-diene system shows higher rigidity than progesterone, reducing entropic penalty .

- QSAR models : Correlate substituent effects (e.g., C6-CH₃) with bioactivity using CoMFA/CoMSIA .

How should discrepancies in reported progestogenic activity across cellular assays be addressed?

Advanced Research Question

- Cell line validation : Use PR-positive models (T47D, Ishikawa) with CRISPR-confirmed PR expression .

- Endpoint harmonization : Standardize luciferase reporter assays (PRE-driven transcription) and proliferation IC₅₀ values .

- Control for metabolites : Include UPLC-MS to quantify intact compound vs. oxidized byproducts .

What storage conditions preserve 9β-Pregna-4,6-diene-3,20-dione integrity in long-term studies?

Basic Research Question

- Temperature : Store at -20°C in amber vials to prevent photodegradation of Δ⁴,⁶-diene .

- Humidity control : Use desiccants (silica gel) to avoid hydrate formation (reduces bioavailability) .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

How does the Δ⁴,⁶-diene system in 9β-Pregna-4,6-diene-3,20-dione alter pharmacokinetics compared to progesterone?

Advanced Research Question

- Increased lipophilicity : LogP = 3.8 vs. progesterone’s 3.0 enhances membrane permeability but reduces aqueous solubility .

- Metabolic resistance : The conjugated diene resists hepatic reduction, extending t₁/₂ to 12–24 hours (vs. 5–10 minutes for progesterone) .

- Protein binding : 98% albumin binding vs. 70% for progesterone, affecting free fraction calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|